molecular formula C21H20N4O3S2 B280784 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide

Número de catálogo: B280784
Peso molecular: 440.5 g/mol
Clave InChI: MFEOAVQPFYZKIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 signaling has been implicated in a variety of diseases, including sepsis, atherosclerosis, and cancer.

Mecanismo De Acción

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and MAPKs, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting TLR4 signaling, this compound has been found to inhibit the production of reactive oxygen species (ROS) and the activation of inflammasomes. This compound has also been found to have anti-angiogenic effects and to inhibit the proliferation and migration of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This compound is also relatively stable and has a long half-life, which allows for sustained inhibition of TLR4 signaling. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of TLR4 signaling. Another area of research is the investigation of the role of TLR4 signaling in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active investigation.

Métodos De Síntesis

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves several steps, including the condensation of 4-isopropylbenzenesulfonyl chloride with 1-naphthol, followed by the reaction of the resulting compound with 3-mercapto-1,2,4-triazole. The final step involves the hydroxylation of the triazole ring using potassium permanganate.

Aplicaciones Científicas De Investigación

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide has been extensively studied in preclinical models of various diseases, including sepsis, atherosclerosis, and cancer. In a mouse model of sepsis, this compound was found to improve survival and reduce inflammation. In a mouse model of atherosclerosis, this compound was found to reduce plaque formation and improve lipid metabolism. In a mouse model of cancer, this compound was found to enhance the efficacy of chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C21H20N4O3S2

Peso molecular

440.5 g/mol

Nombre IUPAC

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H20N4O3S2/c1-13(2)14-7-9-15(10-8-14)30(27,28)25-18-11-19(29-21-22-12-23-24-21)20(26)17-6-4-3-5-16(17)18/h3-13,25-26H,1-2H3,(H,22,23,24)

Clave InChI

MFEOAVQPFYZKIH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4

SMILES canónico

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.